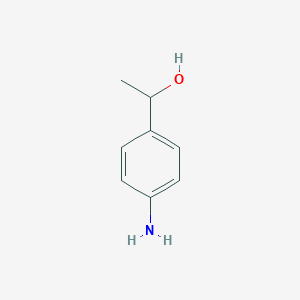

1-(4-Aminophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYBJHOTWGYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932682 | |

| Record name | 1-(4-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14572-89-5 | |

| Record name | 4-Amino-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014572895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)ethanol from 4-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-aminophenyl)ethanol from 4-aminoacetophenone, a key chemical transformation for the production of various pharmaceutical intermediates and other fine chemicals. This document details the most common and effective synthetic methodologies, including experimental protocols, and presents quantitative data in a structured format for easy comparison.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its synthesis from the readily available starting material, 4-aminoacetophenone, is a topic of significant interest. The primary transformation involves the reduction of the ketone functionality of 4-aminoacetophenone to a secondary alcohol. This guide will focus on the most prevalent and practical methods to achieve this conversion: reduction with sodium borohydride and catalytic hydrogenation. Additionally, a biocatalytic approach will be discussed as a green chemistry alternative.

Physicochemical Properties of Reactant and Product

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

| Property | 4-Aminoacetophenone | This compound |

| Synonyms | p-Aminoacetophenone, 1-(4-Aminophenyl)ethanone | 4-(1-Hydroxyethyl)aniline |

| CAS Number | 99-92-3[1] | 14572-89-5 |

| Molecular Formula | C₈H₉NO[1] | C₈H₁₁NO |

| Molecular Weight | 135.16 g/mol [1] | 137.18 g/mol |

| Appearance | Yellow crystalline solid[2] | Yellow to brown solid |

| Melting Point | 103-106 °C[1] | 70-74 °C |

| Boiling Point | 292-294 °C[1] | 289 °C |

| Solubility | Soluble in ethanol, ether, and chloroform.[1][2] Low solubility in water.[2] | - |

Synthetic Methodologies

The synthesis of this compound from 4-aminoacetophenone is primarily achieved through the reduction of the ketone group. The choice of method depends on factors such as desired yield, stereoselectivity, cost, and available equipment.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[3] It is often the method of choice due to its operational simplicity and high yields.

Reaction Scheme:

Figure 1: Reduction of 4-aminoacetophenone using Sodium Borohydride.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. This method can be highly efficient, but selectivity can be a challenge, as the aromatic ring and other functional groups can also be reduced under certain conditions. Careful selection of the catalyst and reaction parameters is crucial.

Reaction Scheme:

Figure 2: Catalytic hydrogenation of 4-aminoacetophenone.

Biocatalytic Reduction (Green Chemistry Approach)

A green and enantioselective approach to the synthesis of this compound involves the use of biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae). This method can produce optically pure enantiomers of the product.

Comparison of Synthetic Methods

The following table provides a comparative summary of the different synthetic methodologies.

| Method | Reagents/Catalyst | Solvent | Temperature | Yield | Key Features |

| Sodium Borohydride Reduction | NaBH₄ | Methanol, Ethanol, or THF[4] | 0 °C to Room Temperature[4] | High | Simple, inexpensive, high yield of racemic product.[4] |

| Catalytic Hydrogenation | H₂, Rh/silica catalyst | Isopropanol | ~60 °C (333 K)[5] | Up to 94%[5] | High yields are achievable, but requires specialized high-pressure equipment and careful control of conditions to ensure selectivity.[5] |

| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Aqueous medium | Room Temperature | - | Environmentally friendly, high enantioselectivity, operates under mild conditions. |

Experimental Protocols

General Experimental Workflow

The overall process for the synthesis and purification of this compound can be visualized as follows:

Figure 3: General workflow for the synthesis and purification.

Detailed Protocol for Sodium Borohydride Reduction

This protocol is a representative procedure for the reduction of a ketone using sodium borohydride.

Materials:

-

4-Aminoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Ethyl acetate or Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminoacetophenone in methanol or ethanol.

-

Cooling: Cool the solution in an ice bath with continuous stirring.

-

Addition of NaBH₄: Slowly add sodium borohydride portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases. This step should be performed in a well-ventilated fume hood as hydrogen gas may be evolved.

-

Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a solid of high purity.[7]

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol-water mixtures are often effective.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution by gravity filtration.[8]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]

-

Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Technique | Expected Results |

| Melting Point | 70-74 °C |

| ¹H NMR | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), the hydroxyl proton (OH), and the amine protons (NH₂). The spectrum can be referenced against literature data. |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl groups, and C=C stretches of the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol ). |

Safety Considerations

-

4-Aminoacetophenone: May be harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area, away from ignition sources.

-

Catalytic Hydrogenation: Involves the use of flammable hydrogen gas under pressure. This procedure should only be carried out by trained personnel using appropriate high-pressure equipment in a designated area.

-

Solvents: Organic solvents such as methanol, ethanol, ethyl acetate, and diethyl ether are flammable. Handle in a fume hood and away from open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound from 4-aminoacetophenone is a well-established and versatile transformation. The choice of synthetic method, particularly between sodium borohydride reduction and catalytic hydrogenation, will depend on the specific requirements of the research or development project. The sodium borohydride method offers simplicity and high yields for racemic products, while catalytic hydrogenation can also provide high yields but requires more specialized equipment and careful optimization. For enantiomerically pure products, biocatalytic methods present an attractive green alternative. This guide provides the foundational knowledge and protocols necessary for the successful synthesis, purification, and characterization of this compound.

References

- 1. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Spectroscopic Characterization of 1-(4-Aminophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-(4-Aminophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

Chemical Name: this compound CAS Number: 14572-89-5 Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.10 | d | 8.4 | 2 | Ar-H (ortho to -CH(OH)CH₃) |

| 6.63 | d | 8.4 | 2 | Ar-H (ortho to -NH₂) |

| 4.75 | q | 6.4 | 1 | -CH(OH)CH₃ |

| 3.60 (br s) | s | - | 2 | -NH₂ |

| 2.50 (s) | s | - | 1 | -OH |

| 1.32 | d | 6.4 | 3 | -CH(OH)CH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 145.5 | Quaternary | Ar-C-NH₂ |

| 135.9 | Quaternary | Ar-C-CH(OH)CH₃ |

| 126.9 | Tertiary | Ar-CH (ortho to -CH(OH)CH₃) |

| 115.0 | Tertiary | Ar-CH (ortho to -NH₂) |

| 69.9 | Tertiary | -CH(OH)CH₃ |

| 25.1 | Primary | -CH(OH)CH₃ |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3358, 3218 | Strong, Broad | N-H Stretch (primary amine) |

| 3300-3400 | Strong, Broad | O-H Stretch (alcohol) |

| 2965, 2927 | Medium | C-H Stretch (aliphatic) |

| 1620 | Strong | N-H Bend (primary amine) |

| 1518 | Strong | C=C Stretch (aromatic) |

| 1260 | Strong | C-N Stretch (aromatic amine) |

| 1080 | Strong | C-O Stretch (secondary alcohol) |

| 828 | Strong | p-disubstituted benzene |

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 137 | 45 | [M]⁺ (Molecular Ion) |

| 122 | 100 | [M-CH₃]⁺ |

| 106 | 20 | [M-CH₃-O]⁺ or [M-CH₃-NH₂]⁺ |

| 94 | 30 | [C₆H₅NH₂]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

The sample was gently agitated to ensure complete dissolution.

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2.0 seconds.

-

Relaxation Delay: 1.0 second.

-

Number of Scans: 16.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.0 second.

-

Relaxation Delay: 2.0 seconds.

-

Number of Scans: 1024.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Thin Film Method):

-

A small amount of this compound was dissolved in a few drops of a volatile solvent (e.g., dichloromethane or methanol).

-

A drop of the resulting solution was applied to a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

The solvent was allowed to evaporate completely, leaving a thin, uniform film of the sample on the salt plate.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean salt plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or gas chromatography (GC) inlet.

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: The mass spectrum was recorded over a mass range of m/z 40-200.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic characterization.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols to aid researchers in the identification and characterization of this compound. The presented information is crucial for quality control, reaction monitoring, and further development of pharmaceuticals derived from this important intermediate.

1-(4-Aminophenyl)ethanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)ethanol, a substituted aromatic alcohol, holds significance as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and an amino group on a phenyl ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 70-74 °C | [1] |

| Boiling Point | 289 °C | [1] |

| Density | 1.117 g/cm³ | [1] |

| Flash Point | 128 °C | [1] |

| pKa | 14.89 ± 0.20 (Predicted) | [1] |

| CAS Number | 14572-89-5 |

Solubility Profile

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in research and development.

Synthesis: Reduction of 4-Aminoacetophenone

A common and effective method for the synthesis of this compound is the reduction of the ketone functionality of 4-aminoacetophenone using a mild reducing agent such as sodium borohydride.

Reaction Scheme:

Detailed Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone in ethanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water to decompose the excess sodium borohydride.

-

Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization

Recrystallization is an effective technique for purifying the crude this compound. An ethanol/water solvent system is commonly employed.

Workflow for Recrystallization:

Detailed Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until a faint cloudiness persists, indicating the saturation point.

-

Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound.

General HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Workflow for HPLC Analysis:

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Doublet | 3H | -CH₃ |

| ~3.6 | Broad Singlet | 2H | -NH₂ |

| ~4.8 | Quartet | 1H | -CH(OH)- |

| ~6.6 | Doublet | 2H | Aromatic H (ortho to -NH₂) |

| ~7.2 | Doublet | 2H | Aromatic H (ortho to -CH(OH)CH₃) |

| Variable | Singlet | 1H | -OH |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~70 | -CH(OH)- |

| ~115 | Aromatic C (ortho to -NH₂) |

| ~127 | Aromatic C (ortho to -CH(OH)CH₃) |

| ~137 | Aromatic C (ipso to -CH(OH)CH₃) |

| ~145 | Aromatic C (ipso to -NH₂) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3500-3300 (two sharp bands) | N-H stretch | Primary Amine |

| 3000-2850 | C-H stretch | Aliphatic |

| ~1620 | N-H bend | Primary Amine |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Alcohol |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 137. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the loss of the ethyl alcohol side chain.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the in-depth biological activity of this compound and its effects on specific cellular signaling pathways. While the broader class of aminophenols has been investigated for various biological activities, dedicated studies on this particular molecule are limited. Researchers in drug development may consider this compound as a lead structure for modification and subsequent screening for various therapeutic targets. The general effects of ethanol on major signaling pathways such as MAPK and PI3K/Akt are well-documented; however, it is crucial to note that these effects are not directly translatable to substituted ethanol compounds like this compound, which will have distinct pharmacological profiles.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The provided spectral data serves as a reference for its characterization. While the biological activity of this specific molecule remains an area for further exploration, its structural features suggest potential for its use as a scaffold in the design and synthesis of novel bioactive compounds. This guide is intended to support researchers and scientists in their endeavors to utilize this compound in their research and development projects.

References

Navigating the Synthesis and Supply of a Key Chiral Intermediate: A Technical Guide to 1-(4-Aminophenyl)ethanol

For Immediate Release

A comprehensive technical guide focusing on the commercial availability, pricing, and synthetic methodologies of 1-(4-Aminophenyl)ethanol (CAS 14572-89-5) is now available for researchers, scientists, and professionals in the drug development sector. This guide addresses the critical need for detailed information on this versatile chiral building block, offering a centralized resource for its procurement and application in sophisticated organic synthesis.

This compound, a chiral benzhydrol compound, is recognized for its utility as a valuable intermediate in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, which includes both an amino group and a chiral alcohol, makes it a prime candidate for stereoselective synthesis, particularly in the production of enantiomerically pure substances.[1]

Commercial Availability and Pricing

A survey of prominent chemical suppliers reveals that this compound is readily available in research quantities, typically with purities of 95% or higher. Pricing can vary significantly based on the supplier, quantity, and purity. The following table summarizes the current commercial landscape for easy comparison.

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 97% | - | Price on request |

| Apollo Scientific | 97% | 250mg | £15.00 |

| 1g | £17.00 | ||

| 5g | £19.00 | ||

| 25g | £69.00 | ||

| 100g | £274.00 | ||

| Santa Cruz Biotechnology | - | - | Price on request |

| ChemicalBook | 99% | 1kg | $1.00 (indicative) |

| Crysdot | 95+% | - | Price on request |

| 001Chemical | - | - | Price on request |

| CymitQuimica | 95% | - | Price on request |

| 97% | - | Price on request |

Note: Prices are subject to change and may not include shipping and handling fees. "Price on request" indicates that interested parties should contact the supplier directly for a quote.

Synthesis of this compound

The synthesis of this compound is a critical aspect of its application. A documented experimental protocol involves the reduction of a precursor ketone. The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of α-(p-aminophenyl)-ethanol

This protocol details a laboratory-scale synthesis of this compound.

Materials:

-

p-Nitroacetophenone

-

Sodium borohydride

-

Cobalt (II) phthalocyanine

-

Ethanol

-

5N Hydrochloric acid

-

Sodium hydroxide

-

Ether

-

Sodium sulfate

-

Nitrogen gas supply

Procedure:

-

Under a nitrogen atmosphere, agitate a mixture of 2.85 g (75 mmol) of sodium borohydride, 500 mg (0.9 mmol) of cobalt (II) phthalocyanine, and 1.65 g (10 mmol) of p-nitroacetophenone in 50 ml of ethanol for 48 hours at 20°C.

-

After the reaction period, acidify the reaction mixture with 5N hydrochloric acid while cooling with ice.

-

Centrifuge the resulting blue precipitate and wash it with methanol.

-

Collect the centrifugate and concentrate it.

-

Separate the residue into water and ether phases.

-

Alkalize the aqueous phase with sodium hydroxide and extract the product with ether.

-

Dry the combined ether phases with sodium sulfate and concentrate to yield α-(p-aminophenyl)-ethanol.

This procedure has been reported to yield approximately 1.08 g (79%) of the final product.

Applications in Research and Development

This compound serves as a crucial building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, allows for its incorporation into a wide array of molecular scaffolds.

While specific, publicly disclosed drug development pathways utilizing this compound are not extensively detailed, its structural motif is of significant interest in the synthesis of enzyme inhibitors and other biologically active compounds. The general synthetic utility is illustrated below.

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

The amino group can readily undergo acylation, alkylation, or be used in coupling reactions to introduce various substituents. Simultaneously, the hydroxyl group can be converted into ethers or esters, or used as a handle for further synthetic transformations. This dual reactivity makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Recent research has also explored the use of biocatalysis for the synthesis of optically pure this compound.[2] For instance, enantioselective alcohol dehydrogenases have demonstrated high stereospecificity in its formation, highlighting the potential for greener and more efficient manufacturing processes.[1]

This technical guide provides a foundational resource for researchers and drug development professionals, streamlining the process of sourcing and utilizing this compound in their synthetic endeavors. As research progresses, the applications of this versatile chiral intermediate are expected to expand, further solidifying its importance in the landscape of modern medicinal chemistry.

References

The Medicinal Chemistry of 1-(4-Aminophenyl)ethanol Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Derivatives of 1-(4-Aminophenyl)ethanol for Researchers, Scientists, and Drug Development Professionals.

The this compound scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a chiral center, an aromatic amine, and a benzylic alcohol. These features provide multiple points for chemical modification, allowing for the exploration of diverse chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key derivatives of this compound, with a focus on their synthesis, biological activities, and potential as kinase inhibitors in oncology.

Core Concepts and Derivatives

The primary derivatives of this compound explored in medicinal chemistry are accessed through modifications of the amino and hydroxyl groups. The most common derivatizations include the formation of amides and ureas from the primary amine, and ethers or esters from the alcohol moiety. These modifications significantly impact the physicochemical properties and biological activity of the parent molecule.

N-Acyl Derivatives

Acylation of the 4-amino group of this compound leads to the formation of N-(1-(4-hydroxyphenyl)ethyl)amides. This class of compounds has been investigated for a range of biological activities, including anticancer properties. The nature of the acyl group can be varied to modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for target engagement.

Urea and Thiourea Derivatives

The reaction of the primary amine with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. These functional groups are known to participate in key hydrogen bonding interactions within the active sites of various enzymes, particularly kinases. Diaryl ureas, in particular, are a well-established class of kinase inhibitors.

Therapeutic Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. The this compound scaffold has been incorporated into molecules targeting several important kinases implicated in tumor growth and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1] Several classes of compounds bearing structural similarities to derivatives of this compound, such as diaryl ureas and amides, have shown potent inhibitory activity against VEGFR-2.[2][3] The this compound moiety can serve as a versatile scaffold to position key pharmacophoric features required for binding to the ATP-binding site of the VEGFR-2 kinase domain.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[4][5] N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share the aminophenyl motif, have been identified as potent Aurora kinase inhibitors.[6] This suggests that derivatives of this compound could be designed to target these important mitotic kinases.

Quantitative Biological Data

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related compounds against key kinase targets. This data provides valuable insights into the potential potency of this compound class.

| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |

| Pyridine-Urea Derivative | VEGFR-2 | 3.93 ± 0.73 | - | [4] |

| Thiazole Derivative | Src Kinase | 28.1 | - | [7] |

| N-phenylbenzamide | EV71 | 5.7 ± 0.8 | Vero | [8] |

| 4-Aminopyridine Amide | h-TNAP | 0.25 ± 0.05 | - | [9] |

| Pyridine-Urea Derivative | MCF-7 | 0.22 | MCF-7 | [4] |

| Nicotinamide Derivative | VEGFR-2 | 0.06083 | - | [10] |

| Bis-triazolo-quinoxaline | VEGFR-2 | 0.0037 | - | [11] |

| Pyrazolo-pyrimidine | VEGFR-2 | 0.09 | - | [12] |

Note: The compounds listed in this table are not direct derivatives of this compound but share key structural features and target classes, suggesting the potential of the this compound scaffold.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key derivatives and the evaluation of their biological activity.

Synthesis of N-(1-(4-Aminophenyl)ethyl)benzamide

This protocol describes a representative procedure for the acylation of the amino group of this compound.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-(1-(4-aminophenyl)ethyl)benzamide.[9]

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against VEGFR-2 kinase using a luminescence-based assay.[2][6][13]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (containing MgCl₂, DTT, and BSA)

-

ATP

-

VEGFR-2 substrate (e.g., a synthetic peptide)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer containing a final DMSO concentration of 1%.

-

In a white microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the medicinal chemistry of this compound derivatives.

Caption: A logical workflow for the discovery and optimization of this compound derivatives as kinase inhibitors.

Caption: A generalized receptor tyrosine kinase signaling pathway potentially targeted by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. VEGFR2 inhibition assay [bio-protocol.org]

Technical Guide: Spectral Data and Synthetic Workflow of 1-(4-Aminophenyl)ethanol (CAS Number 14572-89-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(4-Aminophenyl)ethanol (CAS No. 14572-89-5), a versatile intermediate in organic synthesis. The document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a representative synthetic workflow.

Compound Information

Chemical Name: this compound Synonyms: 4-Amino-α-methylbenzenemethanol, 4-(1-Hydroxyethyl)aniline CAS Number: 14572-89-5 Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.01 | d | 8.2 | 2H, Ar-H |

| 6.56 | d | 8.3 | 2H, Ar-H |

| 4.94 | br s | - | 3H, -NH₂ and -OH |

| 4.33 | s | - | 1H, -CH(OH)- |

| 1.35 | d | 6.4 | 3H, -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 147.89 | C-NH₂ |

| 130.12 | Ar-C |

| 128.47 | Ar-CH |

| 114.13 | Ar-CH |

| 69.80 | -CH(OH)- |

| 25.20 | -CH₃ |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640–3610 | s, sh | O–H stretch (free hydroxyl) |

| 3500–3200 | s, b | O–H stretch (H-bonded) |

| 3400–3250 | m | N–H stretch (primary amine) |

| ~3030 | v | Aromatic C-H stretch |

| 2950–2850 | m or s | Alkyl C-H stretch |

| 1700–1500 | m | Aromatic C=C bending |

| 1250, 1050 | - | C-O stretch |

| 860–680 | s | Aromatic C-H bending |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 137 | 45 | [M]⁺ (Molecular Ion) |

| 122 | 100 | [M-CH₃]⁺ |

| 106 | 20 | [M-CH₃-O]⁺ |

| 94 | 30 | [M-CH₃-CO]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. For ¹H NMR, 8 to 16 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., DB-5MS). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Synthetic Workflow

As this compound is primarily used as a synthetic intermediate, a representative experimental workflow for its green synthesis is presented below. This biocatalytic reduction of 4'-aminoacetophenone offers a sustainable alternative to traditional chemical reductions.[1]

Caption: Green synthesis of this compound.

This workflow illustrates the key stages in the biocatalytic synthesis of optically pure this compound from 4'-aminoacetophenone using Baker's yeast as the catalyst.[1] The process involves the preparation of the biocatalyst, the reduction reaction in an aqueous medium, and subsequent work-up and purification steps to isolate the final product. This method is an example of a green chemistry approach to the synthesis of chiral alcohols.

References

An In-depth Technical Guide to the Molecular Structure of 1-(4-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 1-(4-Aminophenyl)ethanol. This compound, a derivative of phenylethanol, is of interest as a potential building block in medicinal chemistry and materials science. This document consolidates key data from various sources to serve as a detailed reference for researchers. While the primary focus is on the physicochemical and structural aspects, the known synthetic routes are also detailed. It is important to note that, based on currently available literature, specific biological signaling pathways for this compound have not been elucidated.

Molecular Structure and Properties

This compound, also known as 4-(1-hydroxyethyl)aniline, possesses a chiral center at the carbon atom bearing the hydroxyl group. Its structure consists of a benzene ring substituted with an amino group and a 1-hydroxyethyl group at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 14572-89-5 | [1] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 70-74 °C | [2] |

| Boiling Point | 289 °C | [2] |

| Density | 1.117 g/cm³ | [2] |

| SMILES | CC(O)c1ccc(N)cc1 | [1] |

| InChIKey | JDEYBJHOTWGYFE-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of a precursor molecule. A prevalent method is the chemoselective reduction of 1-(4-nitrophenyl)ethanone. This multi-step process first reduces the nitro group to an amine, followed by the reduction of the ketone to a secondary alcohol.

Experimental Protocol: Reduction of 1-(4-Nitrophenyl)ethanone

This protocol outlines a typical laboratory-scale synthesis.

Materials:

-

1-(4-Nitrophenyl)ethanone

-

Tin (Sn) granules or powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

-

Sodium Borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

Step 1: Reduction of the Nitro Group

-

In a round-bottom flask equipped with a reflux condenser, combine 1-(4-nitrophenyl)ethanone and tin metal.

-

Slowly add concentrated hydrochloric acid.

-

Heat the mixture to reflux for approximately 1.5 to 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted tin.

-

Carefully basify the filtrate with a sodium hydroxide or ammonium hydroxide solution until a precipitate forms and the pH is basic.

-

The resulting product, 4-aminoacetophenone, can be isolated by filtration and purified by recrystallization.

Step 2: Reduction of the Carbonyl Group

-

Dissolve the 4-aminoacetophenone obtained from Step 1 in ethanol in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions over a period of 5-10 minutes with stirring.

-

Continue to stir the reaction mixture at room temperature for 15-30 minutes after the addition is complete.

-

Quench the reaction by the dropwise addition of dilute hydrochloric acid until the cessation of gas evolution.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

Potential Biological Activities of 1-(4-Aminophenyl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)ethanol and its derivatives represent a class of organic compounds with a versatile scaffold that holds significant promise for the development of novel therapeutic agents. The core structure, featuring an aromatic amine and a benzylic alcohol, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. While comprehensive research specifically focused on a broad range of this compound derivatives is still emerging, studies on structurally analogous compounds, such as derivatives of 4-aminophenol and 4-aminophenethyl alcohol, provide compelling evidence for their potential in several key therapeutic areas. This technical guide synthesizes the current understanding of the potential biological activities of this compound derivatives, drawing parallels from closely related chemical entities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of this promising class of molecules.

Potential Therapeutic Applications

Based on the biological activities observed in structurally similar compounds, derivatives of this compound are predicted to exhibit a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Anticancer Activity

The aminophenyl moiety is a common feature in many established and experimental anticancer agents. Derivatives of this compound, particularly those incorporating N-acylhydrazone and substituted urea functionalities, are promising candidates for antiproliferative agents. Studies on related compounds suggest that these derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines.

Quantitative Data for Anticancer Activity of Structurally Related Compounds

| Compound Class | Derivative/Compound | Cancer Cell Line | Activity (IC50) | Reference |

| N-Acylhydrazone | LASSBio-2052 | HepG2 (Hepatocellular Carcinoma) | 20 µM | [1] |

| N-Acylhydrazone | LASSBio-2052 | Hep3B (Hepatocellular Carcinoma) | 40 µM | [1] |

| Sorafenib Derivative | Compound 4a | Various | 1 - 4.3 µmol·L⁻¹ | [2] |

| Sorafenib Derivative | Compound 4b | Various | 1 - 4.3 µmol·L⁻¹ | [2] |

| Sorafenib Derivative | Compound 4c | Various | 1 - 4.3 µmol·L⁻¹ | [2] |

| Sorafenib Derivative | Compound 4d | Various | 1 - 4.3 µmol·L⁻¹ | [2] |

| Sorafenib Derivative | Compound 4e | Various | 1 - 4.3 µmol·L⁻¹ | [2] |

| Amino alcohol derivative | Compound 2a | HeLa (Cervical Cancer) | 5.6 µM | [3] |

| Amino alcohol derivative | Compound 2c | HeLa (Cervical Cancer) | 15.0 µM | [3] |

| Amino alcohol derivative | Compound 2e | HeLa (Cervical Cancer) | 17.0 µM | [3] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the solvent.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathway

The antiproliferative activity of N-acylhydrazone derivatives of a related scaffold has been shown to involve the downregulation of key proteins required for the G2/M transition of the cell cycle, such as AURKA, AURKB, and PLK1, through the inhibition of the FOXM1 transcription factor[1]. This suggests a potential mechanism of action for anticancer this compound derivatives.

Hypothesized Anticancer Signaling Pathway

Antimicrobial and Antifungal Activity

Schiff base derivatives of structurally similar 4-aminophenol have demonstrated significant antimicrobial and antifungal activities. This suggests that forming imines at the amino group of this compound could be a promising strategy for developing new anti-infective agents.

Quantitative Data for Antimicrobial/Antifungal Activity of Structurally Related Compounds

| Compound Class | Derivative | Microorganism | Activity (Inhibition Zone in mm) | Reference |

| 4-Aminophenol Schiff Base | S-1 | Staphylococcus aureus | 14.18 | [4] |

| 4-Aminophenol Schiff Base | S-2 | Staphylococcus aureus | 16.24 | [4] |

| 4-Aminophenol Schiff Base | S-3 | Bacillus spizizenii | 15.11 | [4] |

| 4-Aminophenol Schiff Base | S-4 | Bordetella bronchiseptica | 15.89 | [4] |

| 4-Aminophenol Schiff Base | S-5 | Saccharomyces cerevisiae | 16.05 | [4] |

| Compound Class | Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| 4-Aminopiperidine | 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1-4 | [5] |

| 4-Aminopiperidine | 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | 1-8 | [5] |

| 4-Aminopiperidine | N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1-4 | [5] |

| 4-Aminopiperidine | N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1-8 | [5] |

Experimental Protocol: Agar-Well Diffusion Method for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

-

Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A specific volume of the test compound solution (at a known concentration, e.g., 1 mg/mL in a suitable solvent) is added to each well. A control well contains the solvent only.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Agar-Well Diffusion Assay Workflow

Enzyme Inhibition

Derivatives of pyrazole, which can be synthesized from precursors with structural similarities to this compound, have shown potent inhibitory activity against monoamine oxidases (MAO). This suggests that this compound derivatives could be explored as inhibitors of various enzymes, with potential applications in neurodegenerative diseases and other conditions.

Quantitative Data for Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Derivative | Enzyme | Activity (IC50 or Ki) | Reference |

| Pyrazole Derivative | 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | Monoamine Oxidase | Ki ≈ 10⁻⁸ M | [6] |

| 1,2,4-Triazole Derivative | Compound 2.1 | Acetylcholinesterase (AChE) | IC50 = 1.63 nM | [7] |

| 1,2,4-Triazole Derivative | Compound 2.2 | Acetylcholinesterase (AChE) | IC50 = 17.68 nM | [7] |

| 1,2,4-Triazole Derivative | Compound 2.1 | Butyrylcholinesterase (BChE) | IC50 = 8.71 nM | [7] |

| 1,2,4-Triazole Derivative | Compound 2.2 | Butyrylcholinesterase (BChE) | IC50 = 84.02 nM | [7] |

| Ester/Amide Derivative | Compound 4b | Jack Bean Urease | IC50 = 0.11 µM | [8] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Preparation: The test compounds (this compound derivatives) are dissolved in a suitable solvent and diluted to various concentrations.

-

Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated for a specific period. The reaction is initiated by the addition of the substrate.

-

Detection: The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Other Potential Activities

-

Anti-inflammatory Activity: The aminophenyl scaffold is present in several anti-inflammatory drugs. It is plausible that derivatives of this compound could exhibit anti-inflammatory properties by modulating inflammatory pathways.

-

Antidiabetic Activity: Schiff base derivatives of 4-aminophenol have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion[4]. This suggests a potential for developing antidiabetic agents from the this compound core.

Conclusion and Future Directions

The structural motif of this compound holds considerable potential for the development of new therapeutic agents with a wide range of biological activities. The existing literature on structurally related compounds strongly suggests that derivatives of this scaffold are promising candidates for anticancer, antimicrobial, and enzyme inhibitory drugs. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating and advancing these research endeavors.

References

- 1. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility profile of 1-(4-Aminophenyl)ethanol in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 1-(4-Aminophenyl)ethanol, a key intermediate in various synthetic processes. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in various solvents. This document aims to bridge this knowledge gap by providing detailed experimental protocols for researchers to determine the solubility profile of this compound. The methodologies outlined herein include the gravimetric method for solubility determination and a UV-Vis spectrophotometric method for quantification. These protocols are designed to be readily implemented in a laboratory setting. Furthermore, this guide presents logical workflows for these experimental procedures using Graphviz diagrams to aid in experimental planning and execution.

Introduction

This compound, also known as p-aminophenylethanol or 4-(1-hydroxyethyl)aniline, is an organic compound with the chemical formula C₈H₁₁NO. Its structure, featuring both an amino group and a hydroxyl group attached to a phenyl ring, suggests its potential for a range of solubilities in protic and aprotic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and other areas of chemical research. Solubility data is essential for process optimization, including reaction solvent selection, crystallization, and purification.

Despite its relevance, a thorough review of existing literature indicates a lack of published quantitative data on the solubility of this compound in common organic and inorganic solvents. This guide, therefore, provides a practical framework for researchers to generate this crucial data.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting solubility experiments.

| Property | Value | Reference |

| CAS Number | 14572-89-5 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 70-74 °C | [2] |

| Appearance | Solid |

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent. It involves saturating a solvent with the solute at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

3.1.1. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Pre-weighed glass vials

-

Oven

3.1.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system should be continuously agitated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed glass vial. Record the exact volume of the filtered solution.

-

Solvent Evaporation: Place the open vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it on an analytical balance. The difference between the final and initial mass of the vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in terms of g/100 g of solvent or mg/mL.

Figure 1. Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Method for Quantification

For solvents in which this compound exhibits a chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining its concentration in a saturated solution. This method requires the development of a calibration curve.

3.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Pipettes

-

This compound (pure solid)

-

Selected UV-transparent solvent

3.2.2. Experimental Procedure

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent by serial dilution from a stock solution.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Steps 1-4).

-

Sample Preparation for Analysis: Withdraw a small, accurately measured volume of the clear, saturated supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

Figure 2. Workflow for UV-Vis Spectrophotometric Solubility Determination.

Data Presentation

The quantitative data obtained from the experimental procedures described above should be summarized in a clear and structured table for easy comparison. An example template for data presentation is provided in Table 2.

Table 2: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Method |

| Water | 25 | Experimental Value | Experimental Value | Gravimetric |

| 37 | Experimental Value | Experimental Value | Gravimetric | |

| Ethanol | 25 | Experimental Value | Experimental Value | Gravimetric/UV-Vis |

| 37 | Experimental Value | Experimental Value | Gravimetric/UV-Vis | |

| Acetone | 25 | Experimental Value | Experimental Value | Gravimetric/UV-Vis |

| 37 | Experimental Value | Experimental Value | Gravimetric/UV-Vis | |

| Other Solvents | ... | ... | ... | ... |

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this technical guide provides researchers with the necessary tools to independently determine its solubility profile. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods, along with the visual workflows, offer a robust framework for generating reliable and reproducible solubility data. The generation of such data will be invaluable for the scientific and industrial communities that utilize this important chemical intermediate.

References

Methodological & Application

The Versatile Chiral Synthon: Applications and Protocols for 1-(4-Aminophenyl)ethanol in Synthesis

Abstract

Optically active 1-(4-aminophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a stereogenic hydroxyl group and a nucleophilic amino group, allows for its use as a versatile precursor, chiral auxiliary, and resolving agent. This document provides detailed application notes on the synthesis and utilization of enantiomerically pure this compound, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that the physiological activity of a drug is often exclusive to a single enantiomer.[1] Chiral building blocks, such as this compound, are fundamental to the efficient asymmetric synthesis of these complex molecular targets. The presence of a chiral hydroxyl group allows for the introduction of a stereocenter, while the aromatic amino group provides a handle for further functionalization or attachment to molecular scaffolds. This application note will explore the enantioselective synthesis of this compound and its subsequent application as a chiral building block.

Enantioselective Synthesis of this compound

The most common and environmentally benign method for producing enantiomerically pure this compound is through the asymmetric reduction of the prochiral ketone, 4'-aminoacetophenone. Biocatalytic methods, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are highly effective for this transformation, often providing high yields and excellent enantioselectivity.[2]

Biocatalytic Reduction of 4'-Aminoacetophenone

The enzymatic machinery within baker's yeast contains oxidoreductases that can selectively reduce a ketone to one of its two corresponding enantiomeric alcohols. This "green" approach operates under mild conditions in aqueous media.[2] While specific quantitative data for the reduction of 4'-aminoacetophenone is not extensively published, results from analogous substrates suggest that high enantiomeric excess (e.e.) is achievable. For instance, the microbial reduction of similar acetophenone derivatives has been reported to yield products with >90% yield and e.e. values exceeding 99%.[3]

Table 1: Comparison of Asymmetric Reduction Methods for Acetophenone Analogs

| Method | Substrate | Catalyst/Biocatalyst | Yield (%) | e.e. (%) | Product Configuration | Reference |

| Biocatalytic Reduction | 4'-Aminoacetophenone | Saccharomyces cerevisiae | High | High | (S) or (R) | [2] |

| Biocatalytic Reduction | 2-Bromo-4-fluoroacetophenone | Various microorganisms | >90 | >99 | (S) | [3] |

| Asymmetric Transfer Hydrogenation | 4'-Chloroacetophenone | Ru(II)-TsDPEN | >95 | 98 | (R) | BenchChem |

| Biocatalytic Reduction | 4'-Fluoroacetophenone | Recombinant E. coli | 87 | >99 | (R) | [4] |

Note: Data for 4'-Aminoacetophenone is qualitative based on literature descriptions. Other entries provide a quantitative comparison for structurally related compounds.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-1-(4-Aminophenyl)ethanol using Baker's Yeast

This protocol is adapted from established procedures for the microbial reduction of substituted acetophenones.

Materials:

-

4'-Aminoacetophenone

-

Baker's yeast (fresh, compressed)

-

Sucrose (or glucose)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite or diatomaceous earth

Procedure:

-

In a suitably sized flask, prepare a suspension of baker's yeast (e.g., 50 g) and sucrose (e.g., 50 g) in warm deionized water (500 mL).

-

Stir the suspension at room temperature for approximately 30-60 minutes to activate the yeast.

-

Dissolve 4'-aminoacetophenone (e.g., 1 g) in a minimal amount of ethanol and add it dropwise to the yeast suspension.

-

Seal the flask with a fermentation lock or a cotton plug and allow the reaction to proceed at room temperature with gentle stirring for 24-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, add Celite to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.

-

Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain enantiomerically enriched this compound.

-

Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Caption: Workflow for the biocatalytic synthesis of chiral this compound.

Applications in Synthesis